molecular formula C16H14ClN3 B15084245 3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine CAS No. 618092-92-5

3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine

Cat. No.: B15084245
CAS No.: 618092-92-5
M. Wt: 283.75 g/mol
InChI Key: QNNONQKHTBIYRR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine, with the CAS number 618092-92-5, is a pyrazole-derivative chemical compound with a molecular formula of C16H14ClN3 and a molecular weight of 283.76 g/mol [ 1 ]. This amine-functionalized pyrazole serves as a versatile chemical intermediate and a valuable scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a chlorophenyl group and a para-tolyl substituent, makes it a key building block for the synthesis of more complex molecules and for investigating structure-activity relationships in the development of novel pharmacologically active compounds [ 1 ]. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging its heterocyclic framework which is prevalent in many biologically active molecules. It is classified as a combustible solid and carries hazard statements H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life) [ 1 ]. Appropriate safety precautions, including the use of personal protective equipment and adherence to proper storage and disposal protocols, must be followed. This product is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

618092-92-5

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-(4-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14ClN3/c1-11-6-8-12(9-7-11)20-16(18)10-15(19-20)13-4-2-3-5-14(13)17/h2-10H,18H2,1H3

InChI Key

QNNONQKHTBIYRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of 3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine with closely related analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key References
This compound 2-ClPh (3), p-tolyl (1), NH₂ (5) C₁₆H₁₄ClN₃ 283.76 g/mol Not provided
3-(4-Chlorophenyl)-1-(o-tolyl)-1H-pyrazol-5-amine 4-ClPh (3), o-tolyl (1), NH₂ (5) C₁₆H₁₄ClN₃ 283.76 g/mol 618098-35-4
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-ClPh (3), CH₃ (1), NH₂ (5) C₁₀H₁₀ClN₃ 207.66 g/mol 2735304 (PubChem)
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine 3-ClPh (1), 3-CF₃Ph (4), NH₂ (5) C₁₆H₁₁ClF₃N₃ 355.73 g/mol 324008-97-1
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine 3-ClPh (1), CH₃ (3), NH₂ (5) C₁₀H₁₀ClN₃ 207.66 g/mol 40401-41-0

Key Observations :

  • Chlorine Position : The substitution of chlorine at the ortho (2-chloro) vs. para (4-chloro) position on the phenyl ring alters steric and electronic profiles. For example, 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine exhibits a planar geometry conducive to π-stacking interactions, whereas the ortho-substituted analog may introduce steric hindrance .
  • Aromatic Substituents : The para-tolyl group in the target compound enhances lipophilicity compared to methyl or trifluoromethyl groups in analogs like 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. This impacts solubility and membrane permeability .

Biological Activity

3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine, also known as 5-(2-chlorophenyl)-2-(2-methylphenyl)pyrazol-3-amine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
CAS No. 618098-40-1
Molecular Formula C16H14ClN3
Molecular Weight 283.75 g/mol
IUPAC Name 5-(2-chlorophenyl)-2-(2-methylphenyl)pyrazol-3-amine
InChI Key IFNHQPYETNQHLR-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with both a chlorophenyl group and a tolyl group, which influences its reactivity and biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Research suggests that it may inhibit the growth of various pathogenic microorganisms, although the specific mechanisms remain under investigation. The compound's structural characteristics allow it to interact with microbial enzymes or cell membranes, potentially disrupting their functions.

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. It has been suggested that this compound may target specific molecular pathways involved in cancer progression. For instance, it could inhibit key enzymes related to oncogenic signaling pathways such as AKT, which is significant in glioma malignancy .

Case Studies

  • Inhibition of Glioma Growth
    • A study demonstrated that similar pyrazole derivatives showed promising activity against glioblastoma cell lines, inhibiting neurosphere formation in primary patient-derived glioma stem cells .
    • The compound exhibited low cytotoxicity against non-cancerous cells while effectively targeting cancerous cells.
  • Kinase Inhibition
    • Research has indicated that compounds similar to this compound can inhibit kinases involved in cancer signaling pathways. This suggests a potential for developing targeted therapies for various cancers .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, modulating their activities. This interaction can lead to the inhibition of disease processes by targeting key molecular pathways associated with cancer and microbial infections.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring. This configuration not only influences its chemical reactivity but also its biological activity compared to other similar compounds:

Compound NameStructural DifferencesBiological Activity
3-(3-Chlorophenyl)-1-o-tolyl-1H-pyrazol-5-amineDifferent chlorine positionAnticancer potential
3-(2-Chlorophenyl)-1-m-tolyl-1H-pyrazol-5-amineDifferent tolyl positionAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Chlorophenyl)-1-P-tolyl-1H-pyrazol-5-amine?

  • Methodology : Multi-step synthesis typically involves:

  • Condensation reactions of substituted phenylhydrazines with β-ketoesters or β-diketones to form the pyrazole core.
  • Cyclization using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to stabilize the pyrazole ring .
  • Functionalization of the pyrazole scaffold via Suzuki coupling or nucleophilic substitution to introduce chlorophenyl and p-tolyl groups.
    • Key Considerations : Optimize reaction stoichiometry and solvent systems (e.g., DMF or THF) to minimize by-products. Purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Primary Methods :

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirm substitution patterns. Use 2D NMR (COSY, HSQC) for connectivity analysis .
  • IR Spectroscopy : Identify NH₂ stretching (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How is the purity of the compound validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 65.2%, H: 4.9%, N: 15.2%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 173 K) to reduce thermal motion .
  • Structure Refinement : Employ SHELXL for anisotropic displacement parameter refinement. Target R-factor < 0.05 for high reliability (e.g., R = 0.031 in a recent study) .
  • Visualization : Generate ORTEP diagrams (via WinGX) to illustrate atomic displacement ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .

Q. How do researchers address tautomerism in crystallographic studies of pyrazol-5-amine derivatives?

  • Case Study : Co-crystallization of tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine) reveals distinct planar configurations. Dihedral angles between aromatic rings (<5°) confirm minimal steric strain .
  • Mitigation : Use DFT calculations (e.g., Gaussian 03) to predict tautomeric stability and guide solvent selection for crystallization .

Q. What strategies resolve contradictions in reported thermal stability data?

  • Experimental Design :

  • Reproducibility : Standardize conditions (e.g., heating rate 10°C/min in TGA, N₂ atmosphere).
  • Cross-Validation : Compare DSC (melting points) and TGA (decomposition onset). For example, HANTP derivatives showed decomposition at 171–270°C, validated via multiple trials .

Q. How are computational methods applied to predict energetic properties?

  • Protocol :

  • Heat of Formation (HOF) : Calculate via Gaussian 03 using atomization energy methods.
  • Detonation Velocity/Pressure : Use EXPLO5 software with density (e.g., 1.61–2.92 g/cm³) and HOF inputs. For HANTP salts, velocities reached 8.9 km/s, surpassing HMX .

Key Recommendations

  • Structural Refinement : Always cross-validate crystallographic data with spectroscopic results to resolve ambiguities .
  • Data Reproducibility : Document solvent systems, temperatures, and instrumentation settings to facilitate replication .
  • Safety Protocols : Adopt hazard controls (e.g., fume hoods) during synthesis, referencing SDS guidelines for pyrazole derivatives .

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